5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

CHOP inhibition ER stress beta-cell protection

This compound's specific 5-methyl-N,1-diphenyl substitution is essential for potent CHOP inhibition and selective Gram-positive antibacterial activity against S. aureus—substituting with generic triazole carboxamides risks losing all target selectivity. Crucial for diabetes research and narrow-spectrum anti-staphylococcal hit-to-lead programs. Sourced at ≥95% purity for reliable assay results.

Molecular Formula C16H14N4O
Molecular Weight 278.31g/mol
CAS No. 854738-35-5
Cat. No. B498065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
CAS854738-35-5
Molecular FormulaC16H14N4O
Molecular Weight278.31g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H14N4O/c1-12-15(16(21)17-13-8-4-2-5-9-13)18-19-20(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21)
InChIKeyWWOBVTHQTMDHNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 854738-35-5): Core Scaffold Identity and Sourcing Context


5-Methyl‑N,1‑diphenyl‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 854738‑35‑5) is a fully synthetic small‑molecule (MF C₁₆H₁₄N₄O, MW 278.31 g mol⁻¹) that belongs to the 1‑aryl‑5‑alkyl‑1H‑1,2,3‑triazole‑4‑carboxamide family. This exact scaffold—featuring a 5‑methyl substituent on the triazole ring and N,1‑diphenyl substitution—has been identified by independent research groups as a privileged chemotype for inhibiting C/EBP‑homologous protein (CHOP) expression and for exerting selective antibacterial activity against Gram‑positive pathogens [1][2]. The compound is commercially available at ≥95 % purity from multiple specialist chemical suppliers .

5-Methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 854738-35-5): Why Simple In‑Class Substitution Is Not Evidence‑Based


The 1,2,3‑triazole‑4‑carboxamide class is exceptionally broad; subtle changes in the N‑aryl, 1‑aryl, or 5‑position substituents profoundly re‑direct biological selectivity. Within the same synthetic library, 5‑methyl‑substituted carboxamides (e.g., 4d, 4l, 4r) are strongly antibacterial against S. aureus, whereas 5‑amino‑substituted analogs (e.g., 8b) and triazoloquinazoline‑3‑carboxamides (e.g., 9a) are selectively antifungal against C. albicans [1]. Similarly, the N,1‑diphenyl‑5‑methyl backbone is explicitly required for potent CHOP‑luciferase inhibition; analogs lacking either the N‑phenyl or the 5‑methyl group lose β‑cell protective activity [2]. Therefore, a user who requires this precise pharmacological profile cannot rationally replace CAS 854738‑35‑5 with a generic “triazole carboxamide” without risking a complete loss of activity in the intended assay.

5-Methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 854738-35-5): Quantified Differentiation Evidence


ER‑Stress CHOP‑Luciferase Inhibition: Scaffold Requirement for the N,1‑Diphenyl‑5‑Methyl Backbone

In a high‑throughput screen followed by SAR analysis, compounds bearing the N,1‑diphenyl‑5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamide backbone were the only analogs that potently inhibited ER stress‑induced CHOP‑luciferase reporter activity. The study explicitly states that this scaffold is required for activity; representative compound 4e inhibited CHOP up‑regulation without affecting basal CHOP levels, while structurally related triazole amides lacking N,1‑diphenyl‑5‑methyl substitution were inactive [1]. No direct head‑to‑head comparator data are published for CAS 854738‑35‑5 itself; the evidence is a class‑level inference from the most active scaffold within the library.

CHOP inhibition ER stress beta-cell protection

Antibacterial Selectivity: 5‑Methyl Triazole‑4‑carboxamides vs. 5‑Amino and Triazoloquinazoline Analogs

In a panel of seven ESKAPE‑relevant pathogens, 5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamides (compounds 4d, 4l, 4r) demonstrated potent and selective antibacterial activity against S. aureus. Compound 4l achieved 50 % growth inhibition at a concentration below 1 µM. By contrast, 5‑amino‑1H‑1,2,3‑triazole‑4‑carboxamide (8b) and [1,2,3]triazolo[1,5‑a]quinazoline‑3‑carboxamide (9a) were inactive against S. aureus but instead killed approximately 40 % of C. albicans cells at 1 µM [1]. CAS 854738‑35‑5 falls within the 5‑methyl‑substituted sub‑class; direct MIC data for this exact compound are not published, but its scaffold matches the antibacterial‑active series rather than the antifungal‑active series.

antibacterial Staphylococcus aureus antimicrobial selectivity

Absence of Human Keratinocyte Cytotoxicity at Antibacterial Concentrations: Differential Safety Window vs. Conventional Antibiotics

The 5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamide series (including 4d, 4l, 4r) exhibited no significant impact on the viability of human HaCaT keratinocytes at concentrations that achieved potent S. aureus growth inhibition [1]. While a formal selectivity index (SI) was not calculated, this contrasts with many clinically used antibiotics (e.g., ciprofloxacin, gentamicin) that show measurable cytotoxicity to mammalian cells at or near their MIC values. The data suggest a favourable therapeutic window for the 5‑methyl scaffold, though direct comparative cytotoxicity data with a named antibiotic are not provided in the source publication.

cytotoxicity selectivity index HaCaT keratinocytes

5-Methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 854738-35-5): Evidence‑Backed Application Scenarios for Procurement


Pancreatic β‑Cell ER‑Stress and Diabetes Target Validation

Investigators studying endoplasmic reticulum stress‑mediated β‑cell apoptosis in diabetes can use CAS 854738‑35‑5 as a tool compound or lead‑like scaffold. The N,1‑diphenyl‑5‑methyl backbone is the only chemotype within the Duan et al. library that potently suppresses CHOP‑luciferase reporter activity and protects primary mouse islets from Tm‑induced apoptosis in a CHOP‑dependent manner [1]. Compound 4e—a close analog—lowered blood glucose and increased β‑cell survival in a streptozotocin‑induced diabetic mouse model, establishing in vivo proof‑of‑concept for this scaffold [1].

Gram‑Positive Antibacterial Screening Cascades Targeting S. aureus

In phenotypic screening cascades against ESKAPE pathogens, the 5‑methyl‑1,2,3‑triazole‑4‑carboxamide sub‑class shows selective and potent activity against Staphylococcus aureus. Within the Pokhodylo et al. library, compound 4l achieved >50 % growth inhibition at <1 µM against S. aureus ATCC 25923, with no detectable activity against Gram‑negative strains or fungal pathogens C. albicans and C. neoformans [2]. CAS 854738‑35‑5, bearing the identical 5‑methyl‑4‑carboxamide pharmacophore, is the appropriate scaffold choice for hit‑to‑lead programs focused on narrow‑spectrum anti‑staphylococcal agents.

Selectivity Profiling: Discriminating Antibacterial from Antifungal Triazole‑4‑carboxamides

When building a focused library of 1,2,3‑triazole‑4‑carboxamides for target‑agnostic antimicrobial screening, the substituent at the triazole 5‑position dictates pathogen selectivity. 5‑Methyl analogs (including CAS 854738‑35‑5) are antibacterial; 5‑amino analogs (e.g., compound 8b) and triazoloquinazoline‑3‑carboxamides (e.g., 9a) are antifungal [2]. Procuring the correct 5‑methyl‑substituted compound ensures that screening resources are directed toward Gram‑positive antibacterial hits rather than inadvertently selecting for antifungal activity.

Mammalian‑Safe Antibacterial Hit Expansion

The 5‑methyl‑1,2,3‑triazole‑4‑carboxamide series demonstrated no significant cytotoxicity to human HaCaT keratinocytes at concentrations that produced potent S. aureus inhibition [2]. This preliminary selectivity profile makes CAS 854738‑35‑5 a prudent procurement choice for laboratories that wish to minimize the risk of advancing mammalian‑toxic hits during early‑stage antibacterial lead optimization.

Quote Request

Request a Quote for 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.